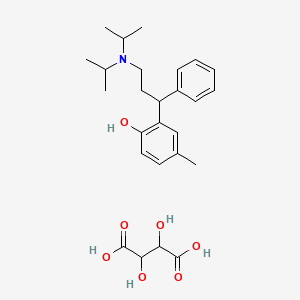

Tolterodin hydrogen tartrate

Description

Significance of Muscarinic Receptor Antagonists in Pharmacological Research

Muscarinic receptor antagonists are a class of drugs that competitively block the action of the neurotransmitter acetylcholine (B1216132) (ACh) at muscarinic receptors. nih.govwikipedia.org These receptors are integral to the parasympathetic nervous system, which governs many of the body's "rest and digest" functions. nih.govwikipedia.org By preventing ACh from binding, these antagonists effectively counter parasympathetic actions, making them invaluable tools in pharmacological research. nih.govcvpharmacology.com Their ability to inhibit these pathways allows scientists to probe the physiological roles of the parasympathetic nervous system in various organs, including the heart, lungs, gastrointestinal tract, and exocrine glands. nih.govpharmacologyeducation.org

There are five distinct subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), each with a unique tissue distribution and function. nih.gov This diversity allows for a wide range of pharmacological investigations. For example, M2 receptors are predominantly found in cardiac tissue, while M3 receptors are located on smooth muscle and glandular cells. nih.gov Antagonists that can selectively target these subtypes are particularly significant as they allow for more precise mechanistic studies of specific physiological processes, from smooth muscle contraction to glandular secretion. pharmacologyeducation.orgmdpi.com The development of antagonists with varying degrees of selectivity has been crucial for dissecting the complex roles of each receptor subtype in health and disease models. mdpi.com

Table 1: Muscarinic Receptor Subtypes and General Functions in a Research Context

| Receptor Subtype | Primary Location(s) for Research Interest | General Function Studied by Antagonism |

|---|---|---|

| M1 | Central Nervous System (CNS), Parasympathetic Ganglia | Modulation of neurotransmission, Gastric acid secretion. nih.govmdpi.com |

| M2 | Heart (SA and AV nodes), Smooth Muscle, CNS | Regulation of heart rate, Neural inhibition. nih.govcvpharmacology.com |

| M3 | Smooth Muscle (Bladder, GI tract, Bronchi), Glands, Eyes | Contraction of smooth muscle, Glandular secretion. nih.govmdpi.com |

| M4 | Central Nervous System (CNS) | CNS neurotransmitter modulation. nih.gov |

| M5 | Central Nervous System (CNS) | CNS functions, including dopamine (B1211576) release. nih.gov |

Historical Perspective of Tolterodine (B1663597) Development for Mechanistic Studies

The development of tolterodine was driven by the need for a muscarinic receptor antagonist with a more favorable tissue-selectivity profile compared to existing compounds like oxybutynin (B1027). researchgate.netscielo.br Older antimuscarinic agents often produced significant systemic effects, which could complicate mechanistic studies focused on a specific organ system. researchgate.netnih.gov The primary objective behind the development of tolterodine was to create a compound that demonstrated a functional selectivity for the urinary bladder over the salivary glands in vivo. nih.govtci-thaijo.orgfda.gov

Tolterodine was developed as a potent, competitive muscarinic receptor antagonist for research into conditions like overactive bladder. researchgate.netnih.gov Preclinical pharmacological studies confirmed its high affinity and specificity for muscarinic receptors. nih.govasrjetsjournal.orgresearchgate.net Research in animal models, such as the anesthetized cat, demonstrated that tolterodine was more effective at inhibiting urinary bladder contractions than it was at inhibiting salivary secretion. fda.gov This observed tissue selectivity is a key characteristic that distinguishes it from earlier antimuscarinics and was not attributable to selectivity for a single muscarinic receptor subtype. researchgate.netnih.gov The development of tolterodine and its (R)-enantiomer salt form, tolterodine hydrogen tartrate, provided researchers with a valuable tool for studying bladder function with a reduced influence of systemic antimuscarinic effects. researchgate.netmdpi.com

Scope of Academic Inquiry into Tolterodine Hydrogen Tartrate

Academic inquiry into tolterodine hydrogen tartrate has spanned several areas, focusing on its pharmacology, metabolism, and specific interactions with muscarinic receptors. A central theme of this research is understanding the basis of its tissue-selective action.

Receptor and Tissue Selectivity Research: A significant body of research has focused on quantifying tolterodine's binding affinity for different muscarinic receptor subtypes and tissues. Studies have shown that both tolterodine and its active metabolite, 5-HMT, are nonselective for any particular muscarinic receptor subtype (M1-M5). researchgate.netauajournals.org However, detailed binding studies have revealed that these compounds exhibit a greater affinity for muscarinic receptors in the human bladder compared to those in the parotid gland. auajournals.org This contrasts with a compound like oxybutynin, which shows a greater affinity for receptors in the parotid gland. auajournals.org This differential affinity is believed to underlie the functional tissue selectivity observed in vivo.

Table 2: Comparative Muscarinic Receptor Binding Affinities (Ki, nM) in Human Tissues

| Compound | Bladder (Ki) | Parotid Gland (Ki) | M2 Subtype (Ki) | M3 Subtype (Ki) |

|---|---|---|---|---|

| Tolterodine | 2.1 | 3.0 | 2.2 | 6.2 |

| 5-HMT | 1.9 | 2.6 | 1.9 | 5.3 |

| Oxybutynin | 4.1 | 1.7 | 13 | 5.3 |

Data sourced from a study by Ohtake et al. (2007), presented for comparative research purposes. auajournals.org

This data allows for the calculation of a selectivity ratio, providing a quantitative measure of tissue preference in research settings.

Table 3: Tissue Selectivity Ratios (Parotid Gland Ki / Bladder Ki)

| Compound | Selectivity Ratio |

|---|---|

| Tolterodine | 1.4 |

| 5-HMT | 1.4 |

| Oxybutynin | 0.4 |

A ratio > 1 indicates greater binding affinity for bladder tissue receptors over parotid gland receptors. Data derived from Ohtake et al. (2007). auajournals.org

Further Research Applications: Academic inquiry has also extended to the central nervous system (CNS). Comparative studies have investigated the propensity of tolterodine to occupy muscarinic receptors in the brain versus the bladder, finding a lower level of central receptor binding compared to older agents like oxybutynin. auajournals.org Other research has explored the potential effects of tolterodine on learning, memory, and mood-related behaviors in animal models to further characterize its complete pharmacological profile. journaljpri.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H37NO7 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol |

InChI |

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

TWHNMSJGYKMTRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Chemical and Stereochemical Characterization of Tolterodine Hydrogen Tartrate

Molecular Structure and Empirical Formula

Tolterodine (B1663597) hydrogen tartrate is chemically designated as (R)-2-[3-[bis(1-methylethyl)-amino]-1-phenylpropyl]-4-methylphenol [R-(R,R)]-2,3-dihydroxybutanedioate (1:1) (salt). fda.gov The compound is a salt formed between the active base, tolterodine, and L-(+)-tartaric acid. researchgate.net

The empirical formula for tolterodine hydrogen tartrate is C26H37NO7, and it has a molecular weight of 475.6 g/mol . fda.govnih.gov Tolterodine tartrate presents as a white, crystalline powder. fda.govfda.gov

| Property | Value |

|---|---|

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol nih.gov |

| Molecular Formula | C26H37NO7 fda.govnih.gov |

| Molecular Weight | 475.6 g/mol fda.govnih.gov |

| Appearance | White, crystalline powder fda.govfda.gov |

| pKa | 9.87 fda.govdrugfuture.com |

| Water Solubility | 12 mg/mL fda.govdrugfuture.com |

| Log D (n-octanol/water, pH 7.3) | 1.83 fda.govdrugfuture.com |

Stereochemical Purity and Chiral Resolution

The presence of a single stereocenter in the tolterodine molecule necessitates careful control of its stereochemistry, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. nih.govpsu.edu Tolterodine is marketed as the enantiomerically pure (R)-enantiomer. nih.govresearchgate.net

The process of separating a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org For tolterodine, a common method involves the formation of diastereomeric salts using a chiral resolving agent, such as L-(+)-tartaric acid, which allows for separation by crystallization. researchgate.netwikipedia.org

The definitive spatial arrangement of atoms in the chiral tolterodine molecule has been established through various analytical techniques.

The absolute configuration of the L-tartrate salt of tolterodine was initially assigned by X-ray diffractometry. nih.govresearchgate.net This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of the spatial arrangement of its atoms. nih.govpurechemistry.org In the crystal structure of (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylaminium (2R,3R)-hydrogen tartrate, the hydrogen tartrate anions are linked by hydrogen bonds to form helical chains. These chains are further linked by the tolterodine molecules through N-H...O and O-H...O hydrogen bonds. nih.gov

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by chiral molecules, has been employed to independently confirm the absolute configuration of tolterodine. nih.govsmoldyn.org Experimental electronic circular dichroism (ECD) spectra of (+)-tolterodine were recorded in various solvents. nih.gov These experimental spectra were then compared with theoretical spectra generated through time-dependent density functional theory (TDDFT) calculations. nih.govresearchgate.net The excellent agreement between the calculated and experimental ECD spectra confirmed the absolute configuration of (+)-tolterodine as (R). nih.gov This chiroptical spectroscopy-based assignment provides an independent verification of the configuration determined by X-ray crystallography. researchgate.net

Ensuring high enantiomeric purity is critical in the production of single-enantiomer drugs. nih.gov Several enantioselective syntheses for (R)-tolterodine have been developed to control the stereochemistry during its formation. nih.govgoogle.com These methods often employ chiral catalysts or auxiliaries to favor the production of the desired enantiomer. google.com For instance, one approach involves the Rh-catalyzed conjugate addition of phenylboronic acid to an ethyl 3-arylpropenoate, utilizing a chiral ligand to achieve high enantiomeric excess (ee). nih.gov

The enantiomeric purity of tolterodine tartrate is typically assessed using chiral high-performance liquid chromatography (HPLC). researchgate.netnih.gov Specific HPLC methods have been developed to separate the (R)- and (S)-enantiomers, allowing for the quantification of the undesired (S)-enantiomer as an impurity. nih.gov These methods utilize a chiral stationary phase, such as amylose tris-(3,5-dimethylphenyl-carbamate), and a mobile phase optimized for enantiomeric separation. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the (S)-enantiomer can be established to ensure the final product meets the required purity specifications. nih.gov

Absolute Configuration Determination

Solid-State Forms and Polymorphism

Tolterodine hydrogen tartrate is known to exist in multiple solid-state forms, a phenomenon known as polymorphism. google.comgoogle.com Polymorphs are different crystalline structures of the same compound, which can exhibit different physicochemical properties. cas.cztricliniclabs.com Several crystalline forms of tolterodine tartrate, designated as Form I, Form II, Form III, and Form IV, as well as a stable amorphous form, have been identified and characterized primarily by their X-ray powder diffraction (XRPD) patterns. google.comgoogle.com

| Form I google.comgoogle.com | Form II google.comgoogle.com | Form III google.comgoogle.com | Form IV google.comgoogle.com |

|---|---|---|---|

| 11.9 | 8.7 | 9.1 | 7.8 |

| 13.6 | 9.0 | 9.7 | 9.8 |

| 14.2 | 9.6 | 10.6 | 15.2 |

| 15.9 | 10.1 | 11.7 | 17.2 |

| 16.9 | 10.4 | 11.9 | 17.7 |

| 18.4 | 11.9 | 12.7 | 18.4 |

| 18.8 | 14.0 | 14.3 | 18.9 |

| 20.4 | 15.7 | 15.7 | 20.3 |

| 22.0 | 16.9 | 17.9 | 25.9 |

| 23.9 | 17.6 | 18.5 | |

| 25.4 | 17.9 | 18.8 | |

| 26.3 | 18.4 | 19.1 | |

| 29.8 | 18.7 | 20.1 | |

| 20.0 | 20.4 | ||

| 20.5 | 22.1 | ||

| 22.1 | 22.5 | ||

| 24.5 | 25.1 | ||

| 29.1 | 32.8 | ||

| 35.9 | 35.5 |

The specific polymorphic form obtained can be influenced by the crystallization process, including the choice of solvent. For example, Form II can be prepared by dissolving the tolterodine free base in ethyl acetate (B1210297) and adding tartaric acid, while Form III can be obtained using methyl tert-butyl ether as the solvent. google.comgoogle.com The control of polymorphism is a critical aspect of pharmaceutical development, as different forms can affect the stability, dissolution, and bioavailability of the drug product.

Crystalline Habits and Structures

Tolterodine hydrogen tartrate is a white, crystalline powder fda.govfda.govjanusinfo.se. Research has revealed that tolterodine tartrate can exist in multiple, distinct physical forms. It has been prepared in four well-defined, reproducible crystalline forms, designated as Form I, Form II, Form III, and Form IV, in addition to a stable amorphous form google.com. The existence of these different crystalline forms, known as polymorphs, indicates that the compound's molecules can pack in different arrangements within the crystal lattice.

The specific crystal structure of (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylaminium (2R,3R)-hydrogen tartrate has been elucidated using X-ray crystallography nih.gov. This analysis provides detailed insights into the three-dimensional arrangement of the ions and the intermolecular forces that govern the crystal's stability.

In the crystal structure, the hydrogen tartrate anions are interconnected through O-H···O hydrogen bonds, forming helical chains nih.gov. These chains are further organized into separate sheets parallel to the (101) plane, linked by the tolterodine molecules via both N-H···O and O-H···O hydrogen bonds nih.gov. This intricate network of hydrogen bonds is a defining feature of its solid-state structure.

| Feature | Description |

| Overall Habit | White, crystalline powder fda.govfda.gov |

| Polymorphism | Four distinct crystalline forms (I, II, III, IV) and one amorphous form have been identified google.com. |

| Anion Structure | Hydrogen tartrate anions are linked by O-H···O hydrogen bonds to form helical chains nih.gov. |

| Inter-chain Linkage | Helical chains are linked by tolterodine molecules via N-H···O and O-H···O hydrogen bonds nih.gov. |

| Resulting Superstructure | The linked chains form separate sheets parallel to the (101) crystal plane nih.gov. |

Co-crystal Formation and Characterization

A review of available scientific literature does not provide specific research detailing the formation and characterization of co-crystals involving tolterodine hydrogen tartrate. Pharmaceutical co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by combining it with a neutral co-former in a crystal lattice tbzmed.ac.irjddtonline.info. The characterization of co-crystals typically involves techniques such as X-ray powder diffraction (XRPD), thermal analysis, and spectroscopy to confirm their formation and determine their structure ijper.orgmdpi.com. However, specific studies applying these methods to tolterodine hydrogen tartrate co-crystals are not present in the reviewed sources.

Synthesis and Derivatization Methodologies in Academic Research

Classical and Novel Synthetic Routes for Tolterodine (B1663597) Base

The synthesis of the tolterodine base has been approached through various methodologies, ranging from classical multi-step procedures to more innovative and efficient routes.

One established method begins with 6-methyl-4-chroman-2-one, which is reduced using lithium borohydride (B1222165) (LiBH₄) to yield a diol. psu.edu This intermediate is then treated with methanesulfonyl chloride (CH₃SO₂Cl) to form a dimesylated compound. psu.edu Subsequent reaction with N,N-diisopropylamine, facilitated by potassium iodide, and final hydrolysis with sodium hydroxide (B78521) results in racemic tolterodine. psu.edu This pathway is noted for its high yields and avoidance of hazardous reagents like high-pressure hydrogen gas. psu.edu

Another synthetic strategy involves the reaction of cinnamyl chloride with diisopropylamine (B44863) and an alkali in the absence of a solvent to produce N, N-di-isopropyl-3-phenyl-2-propenyl-1-amine. google.com This intermediate then reacts with p-cresol (B1678582) in the presence of tosic acid to yield racemic tolterodine. google.com Variations of this approach utilize different acid catalysts, such as phosphoric acid, to facilitate the reaction between N, N-di-isopropyl-3-phenyl-2-propenyl-1-amine and p-cresol. google.com

More recent and novel approaches aim to improve efficiency and yield. One such method starts with the alumina-promoted ortho-alkenylation of p-cresol with phenylacetylene (B144264) to produce 1-[2-hydroxy-5-methyl)phenyl]-1-phenylethylene. researchgate.net This olefin undergoes hydroformylation catalyzed by rhodium complexes, followed by reductive amination with diisopropylamine and a palladium on carbon (Pd/C) catalyst to directly form tolterodine in high yield. researchgate.net Another innovative route utilizes the Lewis acid-catalyzed ring-opening of activated azetidines with electron-rich arenes to synthesize 3,3-disubstituted propylamines, which serves as a key step in a four-step synthesis of racemic tolterodine. acs.org

Furthermore, an enantioselective synthesis of (R)-tolterodine has been developed, featuring a copper-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile as the key step. nih.gov This method avoids the need for protection-deprotection sequences, offering a more direct route to the desired enantiomer. nih.gov

Formation of Tolterodine Hydrogen Tartrate Salt

The conversion of the racemic tolterodine base into the therapeutically active (R)-tolterodine L-hydrogen tartrate is a critical step. This is typically achieved through classical resolution by forming a diastereomeric salt with L-(+)-tartaric acid. psu.edu The racemic tolterodine is reacted with L-(+)-tartaric acid in a suitable solvent, such as dehydrated alcohol, leading to the crystallization of the less soluble (R)-tolterodine L-(+)-tartrate salt. google.com The molar ratio between the racemic tolterodine and tartaric acid is a key parameter in this process, with a 1:1.1 ratio being reported in some procedures. google.com

Optimized Crystallization Protocols for Enantiomeric Purity

Achieving high enantiomeric purity is paramount in the production of tolterodine hydrogen tartrate. The crystallization process is a stochastic phenomenon influenced by variables such as temperature, pressure, and solvent choice. mdpi.com Preferential crystallization is an effective method for separating enantiomers on a large scale. mdpi.com

For tolterodine, the resolution of enantiomers is a crucial step. The use of L-(+)-tartaric acid allows for the formation of diastereomeric salts that can be separated by crystallization. psu.edu The selection of the solvent system and the control of crystallization conditions are critical for maximizing the yield and enantiomeric excess of the desired (R)-enantiomer. Research has focused on optimizing these conditions to ensure robust and reproducible outcomes. While specific proprietary protocols are not always publicly detailed, the principles of diastereomeric resolution crystallization are well-established. mdpi.com High-performance liquid chromatography (HPLC) is a common analytical technique used to verify the enantiomeric purity of the final product, with methods capable of detecting the S-enantiomer at very low levels. researchgate.net

Rational Design and Synthesis of Tolterodine Analogues

The rational design and synthesis of tolterodine analogues are driven by the desire to understand its mechanism of action and to potentially develop improved therapeutic agents.

Structure-Activity Relationship (SAR) Exploration through Derivatization

Structure-activity relationship (SAR) studies involve synthesizing a series of derivatives of a lead compound and evaluating their biological activity to identify key structural features responsible for its effects. For tolterodine, research has explored modifications of the amine and phenyl groups.

One approach has been the design of novel derivatives using conformationally restricted azabicyclics to replace the open-chain diisopropylamine moiety of tolterodine. researchgate.netnih.gov The synthesis and evaluation of these analogues provide insights into the spatial requirements of the muscarinic receptor binding pocket. researchgate.netnih.gov

The 5-hydroxymethyl derivative of tolterodine is its major pharmacologically active metabolite, exhibiting a similar antimuscarinic activity profile. fda.govdrugs.com This highlights the importance of the hydroxymethyl group in the interaction with the receptor.

Below is a table summarizing key SAR findings for tolterodine derivatives:

| Modification Site | Derivative Type | Impact on Activity | Reference |

| Amine Group | Conformationally restricted azabicyclics | Provides insights into spatial requirements of the receptor. | researchgate.netnih.gov |

| 5-methyl group on the phenyl ring | 5-hydroxymethyl metabolite | Exhibits similar antimuscarinic activity to tolterodine. | fda.govdrugs.com |

| General Structure | Fluorescent BODIPY conjugate | Possesses potent antimuscarinic activity, useful for receptor occupancy studies. | researchgate.net |

Synthesis of Radiolabeled Tolterodine for Mechanistic Studies

To investigate the metabolism, distribution, and excretion of tolterodine, radiolabeled versions of the compound have been synthesized. The use of isotopes such as Carbon-14 (¹⁴C) allows for the tracking of the drug and its metabolites in biological systems. drugbank.comviatris.ca

Studies using ¹⁴C-tolterodine have been instrumental in elucidating its pharmacokinetic profile. viatris.ca Following oral administration of ¹⁴C-tolterodine, researchers were able to determine that approximately 77% of the radioactivity was recovered in the urine and 17% in the feces over seven days. drugbank.comviatris.ca These studies also confirmed that tolterodine is extensively metabolized, with less than 1% of the dose recovered as the intact drug. fda.govviatris.ca The primary metabolic pathway involves the oxidation of the 5-methyl group, mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, to form the active 5-hydroxymethyl metabolite. drugs.comfda.gov

Isotopically-labeled compounds, including those with deuterium, can also be synthesized for various research purposes. google.com

Molecular and Cellular Pharmacology of Tolterodine and Its Metabolites

Pharmacological Activity of the 5-Hydroxymethyl Metabolite (DD01)

In vitro studies have established that both tolterodine (B1663597) and its active metabolite, DD01, are potent and competitive antagonists of muscarinic receptors. drugbank.comnih.govfda.gov Their activity is highly specific to this receptor class. Both compounds exhibit negligible affinity for other neurotransmitter receptors, such as α-adrenoreceptors and histamine (B1213489) receptors, or other potential cellular targets like calcium channels. drugbank.comfda.govnps.org.aumedsinfo.com.auhres.canih.gov Research indicates that the antimuscarinic potency of tolterodine is significantly higher—by factors of 27 to over 485 times—than its potency at these other sites. nih.gov The specificity of the DD01 metabolite is even more pronounced, being over 900 times less potent at non-muscarinic sites compared to its action on bladder muscarinic receptors. nih.gov

Radioligand binding studies using human muscarinic receptors (M1-M5) expressed in Chinese hamster ovary (CHO) cells have shown that DD01 binds with high affinity to all five subtypes, demonstrating a lack of selectivity among them. nih.govcaymanchem.com This non-selective profile is similar to that of the parent compound, tolterodine. nih.govnih.gov

Functional in vitro assays confirm the potent antagonistic activity of DD01. In studies using isolated guinea-pig urinary bladder strips, DD01 competitively inhibited contractions induced by carbachol. nih.govnih.gov The potency of DD01 was found to be comparable, and in some studies slightly greater, than that of tolterodine. nih.govfda.gov

The pharmacological effect observed after the administration of tolterodine is a composite of the actions of both the parent drug and its 5-hydroxymethyl metabolite, DD01. drugbank.comfda.govnih.gov At the cellular level, both molecules act as competitive antagonists at muscarinic receptors on detrusor smooth muscle cells. drugbank.comnih.govnih.gov This antagonism inhibits bladder contraction, decreases detrusor pressure, and leads to an increase in residual urine, reflecting an incomplete emptying of the bladder. pfizer.comdrugbank.compfizer.com

Several factors underscore the significant contribution of DD01 to the net pharmacological activity. Firstly, DD01 possesses an antimuscarinic potency that is equivalent to that of tolterodine. fda.govmedsinfo.com.aufda.govhres.ca Secondly, in individuals who are extensive metabolizers via CYP2D6, DD01 reaches serum concentrations that are similar to those of the parent compound. fda.gov

A crucial factor enhancing the cellular impact of DD01 is its difference in plasma protein binding compared to tolterodine. Tolterodine is highly bound to plasma proteins, primarily α1-acid glycoprotein, with an average unbound fraction of only 3.7%. nps.org.auhres.ca In contrast, DD01 is not extensively protein-bound, and its average unbound fraction is approximately 36%. nps.org.auhres.ca This lower degree of protein binding means that a larger proportion of the DD01 in the serum is free and available to interact with muscarinic receptors at the target tissue. nih.gov

Disposition and Biotransformation in Preclinical Models

Mechanistic Absorption Studies

Gastrointestinal Permeability in in vitro and ex vivo Models

The permeability of tolterodine (B1663597) has been assessed using in vitro cell line models that predict intestinal absorption in humans. In a study utilizing RRCK (Rattus rattus kidney) cells, tolterodine demonstrated high permeability. nih.gov This finding is consistent with its rapid and extensive absorption observed in vivo.

Further studies using Madin-Darby Canine Kidney (MDCK) cell monolayers, another standard in vitro model, have also been employed to characterize its transport. In one such study, tolterodine was found to possess high transcellular permeability. nih.gov While specific apparent permeability coefficient (Papp) values for intestinal models like Caco-2 or everted gut sacs are not extensively reported in publicly available literature, the consistent finding of high permeability across different cell-based assays supports the observation of its efficient gastrointestinal absorption. nih.govnih.gov The general principle of using in vitro models like Caco-2 or ex vivo models such as the everted rat gut sac is to calculate a Papp value, which ranks a compound's potential for oral absorption. uq.edu.aurjptonline.orgnih.gov

Table 1: In Vitro Permeability of Tolterodine

| In Vitro Model | Permeability Classification | Apparent Permeability (Papp) Coefficient (cm s⁻¹) | Reference |

|---|---|---|---|

| RRCK Cells | High | 21.5-38.2 x 10⁻⁶ | nih.gov |

| MDCK Cells | High | Not specified, but characterized as having high transcellular permeability | nih.gov |

This table summarizes the reported in vitro permeability characteristics of tolterodine.

Role of Efflux Transporters in Absorption

Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), are present in the intestine and can limit the absorption of drugs by pumping them back into the gut lumen. nih.govgoogle.com Preclinical studies have definitively shown that tolterodine is not a substrate for P-gp. nih.govsemanticscholar.org

An in vitro study using MDCK-MDR1 cell monolayers, which are specifically engineered to express human P-gp, was conducted to determine the potential for active efflux. The results showed an efflux ratio of less than 2 for tolterodine, indicating that it does not undergo significant P-gp-mediated efflux. nih.gov This lack of interaction with P-gp contributes to its high permeability and subsequent absorption. nih.govnih.gov

In contrast, the major active metabolite of tolterodine, 5-hydroxymethyl tolterodine (5-HMT), has been identified as a P-gp substrate. nih.govnih.govsemanticscholar.org This suggests that while the parent compound readily crosses biological membranes, its primary metabolite is subject to active efflux, which may influence its distribution.

Distribution Profile in Animal Tissues

Following absorption, tolterodine is widely distributed throughout the body, a characteristic confirmed by a high volume of distribution in animal models. researchgate.nethres.cafda.gov

Tissue Distribution Studies (e.g., in rats, mice)

Tissue distribution has been investigated in mice using radiolabelled [14C]-tolterodine. sci-hub.se The studies revealed rapid and widespread distribution of radioactivity into tissues, with no significant differences observed between genders. sci-hub.se

Concentrations of drug-related material in most tissues were found to be similar to or higher than those in the blood. sci-hub.se The highest concentrations were measured in excretory and metabolic organs, including the gall bladder, urinary bladder, liver, and kidneys, as well as the lungs. sci-hub.se Conversely, penetration into the brain was very low, with concentrations approximately 10-times lower than in plasma, suggesting limited passage across the blood-brain barrier. sci-hub.se The distribution pattern following repeated oral doses was similar to that of a single dose. sci-hub.se Carcinogenicity studies conducted in mice and rats also provided data on systemic exposure (AUC) in these species. medtechbcn.com

Hepatic Biotransformation Pathways

Tolterodine undergoes extensive hepatic metabolism following oral administration. mdpi.comgoogle.com The metabolic pathways are well-characterized and show a clinically relevant polymorphism, leading to two main phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs). nih.govmdpi.com

In extensive metabolizers, the principal metabolic route is the oxidation of the 5-methyl group, a reaction mediated by the cytochrome P450 2D6 (CYP2D6) isoenzyme. nih.govmdpi.com This leads to the formation of the pharmacologically active 5-hydroxymethyl metabolite (5-HMT), also known as DD01. nih.govmdpi.com This metabolite contributes significantly to the therapeutic effect of the drug. mdpi.com Further metabolism of 5-HMT and tolterodine leads to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites. mdpi.cominnovareacademics.in

In poor metabolizers, who have deficient CYP2D6 activity, tolterodine is metabolized through an alternative pathway. nih.govmdpi.com This involves dealkylation of the nitrogen atom, which is catalyzed predominantly by cytochrome P450 3A4 (CYP3A4), to form N-dealkylated tolterodine. nih.govmdpi.com

Studies using liver microsomes from mice, rats, and dogs have been conducted to compare metabolic profiles. google.com The metabolite patterns in mice and dogs were found to be similar to those observed in humans, with the 5-hydroxymethyl metabolite and N-dealkylated tolterodine being the major metabolites formed. google.com Rats, however, showed a more extensive and somewhat different metabolite pattern, which also included hydroxylation of the unsubstituted benzene (B151609) ring. google.com

Table 3: Primary Metabolic Pathways of Tolterodine

| Metabolizer Phenotype | Primary Enzyme | Primary Pathway | Major Metabolite(s) | Reference |

|---|---|---|---|---|

| Extensive Metabolizer (EM) | CYP2D6 | Oxidation of 5-methyl group | 5-hydroxymethyl tolterodine (5-HMT) | nih.govmdpi.com |

| Poor Metabolizer (PM) | CYP3A4 | N-dealkylation | N-dealkylated tolterodine | nih.govmdpi.com |

This table outlines the main enzymatic pathways for tolterodine metabolism based on genetic polymorphism.

Cytochrome P450 (CYP) Enzyme-Mediated Metabolism

Tolterodine undergoes extensive metabolism in preclinical models, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. pfizer.compsu.edu The main metabolic pathways involve hydroxylation and N-dealkylation, with different CYP isozymes playing crucial roles. nih.govnih.gov Studies in mice, rats, and dogs have shown that while tolterodine is broadly metabolized in all species, the specific metabolic profiles can differ, with mice and dogs showing patterns more similar to humans than rats. psu.edunih.gov

Role of CYP3A4 in N-Dealkylation

A secondary metabolic pathway for tolterodine involves N-dealkylation, which is primarily mediated by the CYP3A4 isoenzyme. nih.govnih.gov This pathway becomes more prominent in individuals or populations with low CYP2D6 activity, referred to as "poor metabolizers". pfizer.comfda.gov In these cases, the metabolism of tolterodine shifts towards the formation of N-dealkylated tolterodine. pfizer.com In vitro studies with human liver microsomes have shown a strong correlation between CYP3A activity and the formation of N-dealkylated tolterodine. nih.govpsu.edu Further investigations using cells overexpressing specific CYP enzymes have confirmed that while CYP3A4 is the predominant enzyme in N-dealkylation, CYP2C9 and CYP2C19 can also contribute to a lesser extent. psu.edu The N-dealkylation pathway is considered a lower affinity, higher capacity pathway compared to the high affinity, low capacity hydroxylation pathway mediated by CYP2D6. nih.govthieme-connect.com

Polymorphic Metabolism and Enzyme Kinetics (in vitro)

The metabolism of tolterodine is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme. fda.gov This leads to two distinct phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs). nih.gov In EMs, with normal CYP2D6 function, the primary route of metabolism is 5-hydroxylation. nih.gov In PMs, who lack functional CYP2D6, the metabolism is shunted through the CYP3A4-mediated N-dealkylation pathway. pfizer.comgeneesmiddeleninformatiebank.nl

In vitro studies using human liver microsomes have elucidated the enzyme kinetics of these pathways. psu.edu For the formation of N-dealkylated tolterodine, the Michaelis-Menten constant (Km) with CYP3A4 was found to be similar to that in human liver microsomes, while the Km values for CYP2C9 and CYP2C19 were higher. psu.edu In vitro inhibition studies have shown that ketoconazole, a potent CYP3A4 inhibitor, strongly inhibits the formation of N-dealkylated tolterodine. nih.govpsu.edu

| Enzyme | Pathway | Key Findings (in vitro) |

| CYP2D6 | 5-Hydroxylation | Primary metabolic route in extensive metabolizers. nih.gov Strong correlation between CYP2D6 activity and 5-HM formation. nih.govpsu.edu |

| CYP3A4 | N-Dealkylation | Predominant pathway in poor metabolizers. pfizer.com Strong correlation between CYP3A activity and N-dealkylated tolterodine formation. nih.govpsu.edu Lower affinity, higher capacity pathway. nih.govthieme-connect.com |

| CYP2C9/2C19 | N-Dealkylation | Minor contribution to N-dealkylation. psu.edu |

Formation and Characterization of Novel Metabolites (e.g., 5-Carboxylic Acid, N-Dealkylated Metabolites)

Following the initial hydroxylation and N-dealkylation, tolterodine undergoes further metabolism to form a series of downstream metabolites. pfizer.compsu.edu The 5-hydroxymethyl metabolite (5-HM) is further oxidized, likely via an aldehyde intermediate, to form the 5-carboxylic acid metabolite. psu.edu This 5-carboxylic acid metabolite, along with the N-dealkylated 5-carboxylic acid metabolite, are major metabolites recovered in urine. pfizer.comhres.ca

In preclinical models, particularly in mice and dogs, the metabolite patterns are similar to those observed in humans, with the 5-carboxylic acid and N-dealkylated 5-carboxylic acid being prominent. psu.edu Rats, however, exhibit a different metabolic profile, with additional metabolites formed through hydroxylation of the unsubstituted benzene ring. psu.eduresearchgate.net

Recent studies have also identified the formation of a quinone methide intermediate, which can be trapped by glutathione (B108866) (GSH) to form GSH conjugates. researchgate.net This metabolic activation pathway is primarily catalyzed by CYP3A and has been observed in both mouse and human liver microsomes, as well as in the bile of rats administered tolterodine. researchgate.netacs.org

Glucuronidation and Other Conjugation Reactions

Phase II metabolism of tolterodine and its metabolites involves conjugation reactions, with glucuronidation being a notable pathway. psu.eduresearchgate.net In preclinical models, tolterodine and its various metabolites can be conjugated with glucuronic acid. psu.edu The extent of glucuronidation can vary between species, with mice showing the highest concentrations of glucuronide conjugates. psu.edu Glucuronide conjugates of the 5-carboxylic acid metabolite have been identified in dog urine. psu.edu While glucuronidation of tolterodine has been observed, it is not considered a predominant pathway in the liver. researchgate.net Other conjugation reactions, such as the formation of N-acetylcysteine (NAC) and cysteine conjugates, have also been detected in microsomal incubations, suggesting the involvement of detoxification pathways for reactive intermediates. researchgate.net

Excretion Pathways and Mass Balance Studies (in animal models)

Mass balance studies in animal models have shown that tolterodine and its metabolites are eliminated through both renal and fecal routes. Following oral administration of radiolabeled tolterodine, the percentage of radioactivity recovered in urine and feces varies across species.

In a study with healthy human volunteers receiving a 5 mg oral dose of ¹⁴C-tolterodine, approximately 77% of the radioactivity was recovered in the urine and 17% in the feces within 7 days. pfizer.comfda.gov Less than 1% of the dose was recovered as unchanged tolterodine, and about 4-14% was recovered as the active 5-hydroxymethyl metabolite. pfizer.comwikidoc.org The major urinary metabolites were the 5-carboxylic acid and the N-dealkylated 5-carboxylic acid, accounting for approximately 51% and 29% of the metabolites recovered in the urine, respectively. pfizer.comhpra.ie

Preclinical studies in animals show some species differences in excretion. In dogs, about 50% of an oral dose was excreted in the urine, while in rats, it was only 9%. fda.gov In mice, urinary excretion was around 45%. nih.govthieme-connect.com These differences in excretion patterns are likely related to the species-specific differences in metabolism. nih.gov

| Animal Model | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) | Key Urinary Metabolites |

| Human | ~77% pfizer.comfda.gov | ~17% pfizer.comfda.gov | 5-Carboxylic acid (~51%), N-dealkylated 5-carboxylic acid (~29%) pfizer.comhpra.ie |

| Dog | ~50% fda.gov | Not specified | 5-Carboxylic acid, 5-HM, N-dealkylated 5-CM psu.edu |

| Mouse | ~45% nih.govthieme-connect.com | Not specified | 5-Carboxylic acid, N-dealkylated 5-CM psu.edu |

| Rat | ~9% fda.gov | Not specified | Metabolites from hydroxylation of the unsubstituted benzene ring psu.edu |

Preclinical Efficacy and Mechanistic Investigations in Non Human Biological Systems

In vivo Pharmacodynamic Studies in Animal Models

In vivo studies in various animal models have been crucial for understanding the pharmacodynamic profile of tolterodine (B1663597) and its effects on bladder function in a physiological context.

In healthy animal models, such as anesthetized cats and conscious rats, tolterodine has been shown to have a marked inhibitory effect on bladder function. nih.govnih.gov Urodynamic assessments in these models typically involve cystometry, where the bladder is filled with saline and various parameters are measured.

Key urodynamic changes observed after the administration of tolterodine include:

Decreased Micturition Pressure: Tolterodine consistently leads to a dose-dependent reduction in the maximum pressure generated by the detrusor muscle during voiding. nih.gov

Increased Bladder Capacity: While some studies in rats have reported little to no effect on bladder volume capacity, others in different models and species have shown an increase in the volume of urine the bladder can hold before a contraction is triggered. nih.govauajournals.org

Increased Residual Urine: Reflecting incomplete bladder emptying, an increase in the volume of urine remaining in the bladder after voiding is a common finding. hres.cascholarsresearchlibrary.com

Studies in cats have demonstrated that tolterodine reduces bladder pressure at doses significantly lower than those affecting salivation, further supporting its functional selectivity for the bladder. nih.gov In mice, oral administration of tolterodine resulted in slower and more prolonged binding to muscarinic receptors in the bladder compared to other tissues. einj.org This preferential distribution to the urinary bladder may contribute to its tissue selectivity. einj.org

The table below presents data from a study in conscious rats, showing the effect of intravenous administration of tolterodine on micturition pressure.

Table 2: Effect of Intravenous Tolterodine on Micturition Pressure (MP) in Conscious Rats

| Treatment | Dose (mg/kg) | Change in MP (AUC) |

|---|---|---|

| Vehicle | - | (Open bars in original data) |

| Tolterodine | 0.03 | Dose-dependent reduction |

| Tolterodine | 0.1 | Dose-dependent reduction |

| Tolterodine | 0.3 | Dose-dependent reduction |

Data adapted from a study on urodynamic effects in conscious rats. nih.gov

Tolterodine has also been evaluated in animal models that mimic human bladder pathologies, such as bladder outlet obstruction (BOO) and interstitial cystitis (IC).

In a rat model of BOO, which leads to detrusor overactivity, tolterodine was effective in decreasing both the frequency and pressure of non-voiding contractions. nih.gov This suggests that in the context of obstruction-related bladder dysfunction, tolterodine can effectively suppress the involuntary bladder muscle spasms.

However, the efficacy of tolterodine appears to be different in models of chronic chemical cystitis, which are used to study IC. In rat models where cystitis was induced by intravesical instillation of substances like protamine sulfate (B86663) and lipopolysaccharide (LPS) or hydrochloric acid (HCl), tolterodine did not significantly reduce the frequency or pressure of detrusor overactivity during the filling phase. nih.govnih.govspandidos-publications.com While it did cause a decrease in micturition pressure, it did not affect other parameters associated with detrusor overactivity. nih.govspandidos-publications.com

Histological and molecular analyses in these disease models provide further insight into the mechanisms underlying the observed effects of tolterodine. In the rat model of IC induced by protamine sulfate and LPS, histological examination revealed a significant increase in the total number of infiltrated mast cells in the bladder tissue of the IC group compared to sham-operated rats. nih.govspandidos-publications.com Degranulated mast cells were also evident in the majority of the IC rats. nih.govspandidos-publications.com This inflammatory response is a key feature of human IC. spandidos-publications.com The lack of efficacy of tolterodine in this model suggests that the mechanisms driving detrusor overactivity in the context of severe bladder inflammation may be different from those in other forms of overactive bladder and may not be primarily mediated by cholinergic pathways that tolterodine targets. nih.gov

The table below summarizes the histological findings in a rat model of interstitial cystitis.

Table 3: Histological Findings in a Rat Model of Interstitial Cystitis

| Group | Infiltrated Mast Cells | Degranulated Mast Cells |

|---|---|---|

| Sham | Not significantly increased | Not apparent |

| IC | Significantly increased (P<0.05 vs. Sham) | Evident in 80% of rats |

Data from a study on mast cell activation and response to tolterodine in a rat model of cystitis. nih.govspandidos-publications.com

Evaluation in Disease-Specific Animal Models (e.g., models of bladder dysfunction, cystitis)

Investigation of Cellular Mechanisms Underlying Therapeutic Effects

The primary therapeutic action of tolterodine, as established in non-human biological systems, is its function as a potent and competitive antagonist of muscarinic receptors. nih.govfda.govdrugbank.com This mechanism is central to its effect on the urinary bladder. Both urinary bladder contraction and salivation are mediated by cholinergic muscarinic receptors. drugbank.comvgregion.se Tolterodine acts as a competitive antagonist of acetylcholine (B1216132) at these postganglionic receptors, leading to an inhibition of bladder contraction and a decrease in detrusor pressure. drugbank.comvgregion.se

Preclinical investigations have demonstrated a high affinity and specificity of tolterodine for muscarinic receptors. nih.gov In contrast, it exhibits a very weak affinity for other receptors, such as α-adrenoreceptors and histamine (B1213489) receptors, as well as for calcium channels. hres.ca This selectivity underscores its targeted pharmacological profile. The main effects observed in preclinical models are an increase in residual urine, which reflects an incomplete emptying of the bladder, and a reduction in detrusor pressure, consistent with its antimuscarinic action on the lower urinary tract. drugbank.comvgregion.se

While the prompt mentions mast cell degranulation as a potential cellular mechanism, the available scientific literature does not support this as a primary or significant pathway for tolterodine's therapeutic effects. The core mechanism of action is firmly established as muscarinic receptor antagonism. nih.govdrugbank.comvgregion.sehpra.ie Research into mast cell activation focuses on different signaling pathways, such as those involving IgE receptors or responses to pore-forming toxins, which are distinct from the action of tolterodine. frontiersin.orgmdpi.com

| Target | Finding | System/Model | Reference |

|---|---|---|---|

| Muscarinic Receptors | Potent, competitive antagonist with high affinity and specificity. | Isolated urinary bladder (rat, guinea pig, man). | nih.govfda.gov |

| α-Adrenoreceptors | Very weak affinity. | Preclinical studies. | hres.ca |

| Histamine Receptors | Very weak affinity. | Preclinical studies. | hres.ca |

| Calcium Channels | Very weak affinity. | Preclinical studies. | hres.ca |

Comparative Preclinical Efficacy of Tolterodine vs. Metabolites

The 5-hydroxymethyl metabolite (5-HMT) is not merely a byproduct; it is an equipotent antimuscarinic agent with a pharmacological profile similar to that of the parent compound, tolterodine. nih.govhpra.iegeneesmiddeleninformatiebank.nl Both tolterodine and 5-HMT exhibit a high affinity for muscarinic receptors. hres.ca Because of differences in protein binding—tolterodine is highly bound (96.3% bound) while 5-HMT is not as extensively bound (64% bound)—the combined exposure to unbound tolterodine and unbound 5-HMT provides a more complete picture of the active moiety. geneesmiddeleninformatiebank.nl

In vivo comparative studies in non-human models have highlighted the functional efficacy of both compounds. In anesthetized cats, both tolterodine and its 5-HMT metabolite demonstrated a dose-dependent inhibition of acetylcholine-induced urinary bladder contractions. nih.gov Crucially, this effect on the bladder occurred at significantly lower doses than the effect on salivation, indicating a favorable tissue selectivity for both the parent drug and its active metabolite. nih.gov This bladder selectivity is a key characteristic of their preclinical profile and cannot be attributed to a selectivity for any single muscarinic receptor subtype. nih.gov

Furthermore, preclinical studies in guinea pigs have shown that tolterodine is as active as oxybutynin (B1027) in inhibiting contractions of the detrusor muscle. hres.ca The equipotent nature of tolterodine and 5-HMT ensures that the therapeutic effect is consistent across different patient populations, including those who are "poor metabolizers" via the CYP2D6 pathway. hpra.iegeneesmiddeleninformatiebank.nl In these individuals, higher concentrations of the parent drug compensate for the lower levels of the metabolite, resulting in a similar total exposure to the active unbound compounds. hpra.iegeneesmiddeleninformatiebank.nl

| Characteristic | Tolterodine | 5-Hydroxymethyl Tolterodine (5-HMT / DD01) | Reference |

|---|---|---|---|

| Mechanism of Action | Competitive muscarinic receptor antagonist. | Competitive muscarinic receptor antagonist. | nih.govvgregion.se |

| Potency | Potent antimuscarinic. | Equipotent with tolterodine. | hpra.iegeneesmiddeleninformatiebank.nl |

| Tissue Selectivity (in vivo) | Selective for urinary bladder over salivary glands. | Selective for urinary bladder over salivary glands. | nih.govnih.gov |

| Plasma Protein Binding | ~96.3% (primarily to α1-acid glycoprotein). | ~64% (unbound fraction is 36%). | hres.cageneesmiddeleninformatiebank.nl |

| Contribution to Effect | Direct therapeutic effect. | Contributes significantly to the therapeutic effect in extensive metabolizers. | nih.govvgregion.sehpra.ie |

Mechanistic Drug Drug Interactions Ddi Studies

Inhibition and Induction Potential of Cytochrome P450 Isozymes (in vitro)

In vitro studies using human liver microsomes and recombinant P450 enzymes are fundamental in characterizing a compound's potential to inhibit or induce the activity of CYP isozymes, which are responsible for the metabolism of a vast number of drugs.

Tolterodine (B1663597) is metabolized to its pharmacologically active 5-hydroxymethyl metabolite (5-HMT) primarily by the polymorphic enzyme CYP2D6. nih.gov In vitro data consistently show that tolterodine acts as a competitive inhibitor of CYP2D6, particularly at higher concentrations. hres.cahpra.iedovepress.commdpi.comdovepress.comfrontiersin.org The inhibition constant (Ki) has been determined in these studies, providing a quantitative measure of this inhibitory potential. hres.cahpra.iedovepress.commdpi.comdovepress.comfrontiersin.org

| Parameter | Value | Enzyme | Source |

| Ki (Inhibition Constant) | 1.05 µM | CYP2D6 | hres.cahpra.iedovepress.commdpi.comfrontiersin.org |

Despite this in vitro finding, in vivo drug interaction studies have indicated that tolterodine does not lead to clinically relevant inhibition of CYP2D6, as shown by the lack of effect on the metabolism of debrisoquine, a probe substrate for CYP2D6. hpra.iegeneesmiddeleninformatiebank.nl

Investigations into tolterodine's effect on other major CYP isoenzymes have been conducted to assess its broader DDI profile. In vitro data demonstrate that both tolterodine and its 5-HMT metabolite are devoid of any significant inhibitory potential regarding CYP1A2, CYP2C9, CYP2C19, and CYP3A4. hres.cahpra.iefrontiersin.orggeneesmiddeleninformatiebank.nl This lack of interaction is corroborated by clinical studies using specific probe substrates for these enzymes, such as caffeine (B1668208) (CYP1A2), S-warfarin (CYP2C9), and omeprazole (B731) (CYP2C19), which showed no clinically significant interactions. hpra.ie

One study that examined the enantiomers of tolterodine found an enantiospecific pattern in the inhibition of CYP3A4, but the authors concluded that this finding was unlikely to be clinically relevant.

| Isoenzyme | Tolterodine Inhibitory Potential (in vitro) | 5-HMT Inhibitory Potential (in vitro) |

| CYP1A2 | No significant inhibition hpra.iegeneesmiddeleninformatiebank.nl | No significant inhibition hpra.ie |

| CYP2C9 | No significant inhibition hpra.iegeneesmiddeleninformatiebank.nl | No significant inhibition hpra.ie |

| CYP2C19 | No significant inhibition hpra.iegeneesmiddeleninformatiebank.nl | No significant inhibition hpra.ie |

| CYP3A4 | No significant inhibition hpra.iegeneesmiddeleninformatiebank.nl | No significant inhibition hpra.ie |

While tolterodine is not a significant inhibitor of CYP3A4, this enzyme does play a role in its metabolism. In individuals who are poor metabolizers via CYP2D6, the N-dealkylation pathway, which is catalyzed by CYP3A enzymes, becomes the primary metabolic route. nih.gov

Investigation of Drug Transporter Interactions (in vitro)

Regulatory bodies recommend that investigational drugs be evaluated in vitro to determine their potential as substrates or inhibitors of key drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). xenotech.com A bidirectional transport assay using cell lines like Caco-2 is a preferred method for this evaluation. xenotech.com However, based on a review of publicly available literature, specific in vitro studies detailing the interaction of tolterodine hydrogen tartrate with major uptake (e.g., OATP, OAT, OCT) and efflux (e.g., P-gp, BCRP) transporters are not extensively reported.

Pharmacokinetic-Pharmacodynamic Modeling for DDI Prediction (Preclinical)

Pharmacokinetic-pharmacodynamic (PK/PD) and physiologically-based pharmacokinetic (PBPK) modeling are powerful tools used in the preclinical stages to simulate and predict the clinical effects of drug-drug interactions.

PBPK models for various CYP2D6 substrates, including tolterodine, are available in simulation software libraries and are used to predict the impact of CYP2D6 inhibitors. mdpi.comdovepress.com For instance, a PBPK model was utilized to predict the DDI between the antidepressant bupropion (B1668061) (a CYP2D6 inhibitor) and tolterodine. mdpi.com The simulation predicted a 2.91-fold increase in the area under the curve (AUC) and a 2.17-fold increase in the maximum concentration (Cmax) of tolterodine when co-administered with bupropion. mdpi.com Similarly, a PBPK model for sarpogrelate (B137540) hydrochloride was developed to predict its DDI potential with several CYP2D6 substrates, including tolterodine. dovepress.com These modeling approaches allow for the quantitative prediction of DDIs, helping to inform the design of future clinical studies. dovepress.commdpi.com

Furthermore, a PK/PD model was used to estimate the effect of metabolic differences on pharmacodynamic outcomes. The model predicted that the increase in the QTc interval (a measure of cardiac electrical activity) in CYP2D6 poor metabolizers treated with a standard dose of tolterodine is comparable to the QTc increase observed in extensive metabolizers receiving a higher dose, simulating the effect of a potent CYP2D6 inhibitor. hres.campa.se

Advanced Analytical Methodologies for Research and Impurity Profiling

Development and Validation of Chromatographic Methods

Chromatographic techniques are the primary tools for the analysis of Tolterodine (B1663597) hydrogen tartrate, offering high resolution and sensitivity. The development and validation of these methods are performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, specificity, and robustness. scholarsresearchlibrary.commdpi.com

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for the estimation of Tolterodine tartrate in bulk drug and pharmaceutical dosage forms. scholarsresearchlibrary.com These methods are valued for their accuracy, precision, and reproducibility. scholarsresearchlibrary.com

Various HPLC methods have been developed, utilizing different stationary and mobile phases to achieve optimal separation. A common approach involves using a C18 column, such as a Hypersil BDS C18 or Intersil ODS-3 C18, with a mobile phase consisting of a buffer and an organic modifier. scholarsresearchlibrary.comakjournals.comniscpr.res.in For instance, one method uses a mobile phase of potassium phosphate (B84403) buffer (pH 4.5) and acetonitrile. scholarsresearchlibrary.com Another successful separation was achieved with a mobile phase of buffer solution (ammonium dihydrogen orthophosphate in water) and methanol (B129727) (40:60 v/v), with 0.5% v/v triethylamine (B128534) added and the pH adjusted to 7.0. akjournals.comniscpr.res.in Detection is typically carried out using a UV detector at wavelengths ranging from 205 nm to 290 nm. scholarsresearchlibrary.comakjournals.compharmainfo.in The linearity of these methods has been established over various concentration ranges, such as 10.0–60.0 µg/mL and 1–100 µg/mL. scholarsresearchlibrary.comakjournals.com

Table 1: Examples of HPLC Method Parameters for Tolterodine Tartrate Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (UV Wavelength) | Reference |

|---|---|---|---|---|

| Hypersil BDS C18 | Potassium Phosphate (pH 4.5) and Acetonitrile | Not Specified | 205 nm | scholarsresearchlibrary.com |

| Intersil ODS-3 C18 (4.6 mm x 250 mm, 5-μm) | Buffer (Ammonium dihydrogen orthophosphate)-Methanol (40:60 v/v) with 0.5% Triethylamine, pH 7.0 | 1.2 | 220 nm | akjournals.com |

| Reversed-phase C18 (250 × 4.6 mm, 5 µ) | Buffer (Ammonium dihydrogen orthophosphate)-Methanol (40:60 v/v) with 0.5% Triethylamine, pH 7.0 | 1.5 | 220 nm | niscpr.res.in |

| Inertsil C18 (250 x 4.6mm, 5µm) | Buffer (Ammonium acetate (B1210297), pH 4.5) and Acetonitrile | 1.0 | 290 nm | pharmainfo.in |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a technological advancement over conventional HPLC, offering significant improvements in speed, resolution, and solvent economy. nih.govresearchgate.net A rapid, sensitive, and stability-indicating RP-UPLC method has been developed for the assay of Tolterodine Tartrate. nih.govmdpi.com

This method can achieve a chromatographic run time of just 6 minutes. nih.govresearchgate.net Efficient separation of Tolterodine tartrate and its degradation products is accomplished on a sub-2-µm Acquity UPLC BEH C18 column. nih.gov The mobile phase often consists of a gradient program using components like trifluoroacetic acid and acetonitrile. nih.gov UV detection is typically set at 220 nm for quantification. nih.govresearchgate.net These UPLC methods are fully validated according to ICH guidelines and have been successfully applied to quantify the drug in pharmaceutical dosage forms, as well as in human plasma and urine samples. nih.govmdpi.com The intra-day and inter-day variation has been found to be less than 1%, demonstrating high precision. nih.gov

Table 2: UPLC Method Parameters for Tolterodine Tartrate Analysis

| Column | Mobile Phase | Run Time (min) | Detection (UV Wavelength) | Reference |

|---|---|---|---|---|

| Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7µm) | Gradient of Trifluoroacetic acid and Acetonitrile | 6 | 220 nm | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the determination of Tolterodine and its primary active metabolite, the 5-hydroxymethyl derivative, in various biological matrices. researchgate.netrjpdft.com This method offers high specificity and sensitivity, which is essential for pharmacokinetic studies where concentrations can be very low.

Research has detailed the use of GC-MS to quantify Tolterodine and its 5-hydroxymethyl metabolite in plasma, serum, and urine. researchgate.net However, the sensitivity of some GC-MS methods, with a limit of quantification (LOQ) around 0.5 ng/mL, has been noted as potentially insufficient for conducting complete pharmacokinetic profiling. semanticscholar.org For reference purposes, a predicted GC-MS spectrum for non-derivatized Tolterodine is available in metabolome databases, which can serve as a guide for identification. hmdb.ca

Application in Bioanalytical Research

The developed chromatographic methods, particularly HPLC, UPLC, and LC-tandem mass spectrometry (LC-MS/MS), are extensively used in bioanalytical research to quantify Tolterodine and its metabolites in various biological samples.

Plasma and Serum: Numerous studies have validated methods for determining Tolterodine and its 5-hydroxymethyl metabolite in human and rat plasma. nih.govingentaconnect.comnih.gov LC-MS/MS methods are particularly favored for their high sensitivity, with validated linear concentration ranges as low as 20.00–5000.00 pg/mL. nih.gov Sample preparation typically involves liquid-liquid extraction or solid-phase extraction to isolate the analytes from the complex plasma matrix. ingentaconnect.comnih.gov

Urine: UPLC methods have been successfully applied to the quantification of Tolterodine in human urine samples, demonstrating the versatility of the technique for different biological fluids. nih.govresearchgate.net

Tissue Homogenates: To understand the distribution of the drug in the body, analytical methods have been applied to tissue homogenates. For instance, CNS penetration has been assessed by measuring drug concentrations in rat brain homogenates. nih.gov Other studies have investigated drug binding to muscarinic receptors in tissues such as the bladder and submaxillary glands in mice. einj.org

In Vitro Samples: In vitro systems are used to investigate specific mechanisms, such as drug transport. Transwell assays with cell lines like MDCK-MDR1 have been used to determine if antimuscarinic agents, including Tolterodine's metabolite 5-hydroxymethyl tolterodine (5-HMT), are substrates for efflux transporters like P-glycoprotein (P-gp). nih.gov

Table 3: Bioanalytical Applications for Tolterodine Tartrate and its Metabolites

| Biological Matrix | Analytical Method | Key Findings / Application | Reference |

|---|---|---|---|

| Human Plasma, Urine | RP-UPLC | Quantification in pharmaceutical, plasma, and urine samples. | nih.govmdpi.com |

| Rat Plasma | LC-MS/MS | Pharmacokinetic study; recovery of Tolterodine was 88-98%. | nih.gov |

| Rat Plasma | LC-MS/MS | Investigated plasma concentration profiles after transdermal administration. | ingentaconnect.com |

| Rat Brain Homogenate, CSF | LC-MS/MS | Assessed CNS penetration potential. | nih.gov |

| Mouse Tissues (Bladder, Gland) | Not Specified | Studied selective binding to muscarinic receptors. | einj.org |

Stability-Indicating Method Development

A crucial aspect of pharmaceutical analysis is the development of stability-indicating assay methods (SIAMs). These methods must be able to accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. akjournals.com The development of such methods for Tolterodine tartrate involves subjecting the drug to forced degradation under various stress conditions as mandated by ICH guidelines. niscpr.res.in

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to understand the degradation pathways of a drug substance and to prove the specificity of the analytical method. scispace.com Tolterodine tartrate has been subjected to acidic, alkaline, oxidative, photolytic, and thermal stress. akjournals.comresearchgate.netnih.gov

Alkaline Hydrolysis: Tolterodine tartrate is consistently shown to be labile under alkaline conditions. Significant degradation occurs when the drug is exposed to sodium hydroxide (B78521) (e.g., 0.1 M or 1 N NaOH), often at elevated temperatures. akjournals.comresearchgate.netnih.gov In one study, refluxing in 0.1 M NaOH for 8 hours resulted in only 33.89% of the drug remaining. akjournals.com The major degradation product under these conditions was identified as the methyl ether of tolterodine. akjournals.com

Acidic Hydrolysis: Reports on acid stability are mixed. Several studies report degradation under acidic stress (e.g., 1 N HCl). niscpr.res.innih.govpharmainfo.in Conversely, other research indicates that the drug is stable to acidic hydrolysis. akjournals.comresearchgate.net This suggests that the degradation may be dependent on the specific conditions (acid concentration, temperature, duration) of the study.

Oxidative Stress: The drug is generally found to be highly stable to oxidative stress when treated with hydrogen peroxide (H2O2). akjournals.comniscpr.res.inresearchgate.netajpaonline.com However, a few studies have reported some degradation under oxidative conditions. pharmainfo.inpharmainfo.in

Photolytic and Thermal Stress: Tolterodine tartrate typically demonstrates high stability when exposed to photolytic (UV and visible light) and thermal stress (e.g., 105°C for 24 hours) as both a solid and in solution. akjournals.comresearchgate.netnih.govajpaonline.com

The developed HPLC and UPLC methods have proven effective in separating the intact drug from all degradation products formed during these stress tests, thus confirming their stability-indicating capability. niscpr.res.inresearchgate.net The homogeneity of the Tolterodine peak in stressed samples is often confirmed using a Photodiode Array (PDA) detector to ensure peak purity. nih.govajpaonline.com

Table 4: Summary of Forced Degradation Studies on Tolterodine Tartrate

| Stress Condition | Observation | Reference |

|---|---|---|

| Alkaline Hydrolysis (e.g., 0.1 M - 1 N NaOH) | Significant degradation; labile. | akjournals.comniscpr.res.inresearchgate.net |

| Acidic Hydrolysis (e.g., 0.1 M - 1 N HCl) | Conflicting results; reported as both stable and liable to degradation. | akjournals.comniscpr.res.inresearchgate.net |

| Oxidative Stress (e.g., 3-30% H₂O₂) | Generally stable, though some studies report degradation. | akjournals.compharmainfo.inresearchgate.net |

| Photolytic Stress (UV/Visible Light) | Generally stable. | akjournals.comresearchgate.netajpaonline.com |

| Thermal Stress (e.g., 105°C) | Generally stable. | akjournals.comresearchgate.netajpaonline.com |

Characterization of Degradation Products

Forced degradation studies are crucial for identifying the potential degradation products of tolterodine hydrogen tartrate under various stress conditions, thereby establishing the stability-indicating nature of analytical methods. These studies involve exposing the drug substance to conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.govakjournals.comscispace.com

Significant degradation of tolterodine tartrate has been observed under basic and oxidative conditions. nih.govakjournals.com Under base hydrolysis (e.g., 1 N NaOH at 80°C for 2 hours), a notable degradation occurs. nih.gov Similarly, oxidative stress, for instance with 6% hydrogen peroxide at 50°C for 2 hours, also leads to slight degradation. nih.gov Conversely, the compound is relatively stable under acidic, hydrolytic, and photolytic conditions. nih.govakjournals.com

One identified degradation product formed during stability studies is 2-(3-amino-1-phenylpropyl)-4-methylphenol, also known as des-N,N-diisopropyl tolterodine. nih.govresearchgate.net This impurity was isolated using preparative High-Performance Liquid Chromatography (HPLC) and its structure was elucidated through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com Another degradation product identified under accelerated stability conditions (high temperature and humidity) is 6-methyl-4-phenylchroman-2-ol, which is believed to result from an interaction between tolterodine and formulation excipients. jocpr.com

The following table summarizes the outcomes of forced degradation studies on tolterodine tartrate under various conditions.

Table 1: Summary of Forced Degradation Studies of Tolterodine Hydrogen Tartrate

| Stress Condition | Conditions | Observation |

|---|---|---|

| Acid Hydrolysis | 1 N HCl at 80°C for 2 hours | Stable. nih.gov |

| Base Hydrolysis | 1 N NaOH at 80°C for 2 hours | Significant degradation observed. nih.gov |

| Base Hydrolysis | 0.1 M NaOH, reflux for 8 hours | 33.89% of the drug remained. akjournals.com |

| Oxidation | 6% H2O2 at 50°C for 2 hours | Slight degradation observed. nih.gov |

| Thermal Degradation | 105°C for 24 hours | Slight degradation observed. nih.gov |

Impurity Identification and Quantification

Isolation and Structural Elucidation of Unknown Impurities

The identification and characterization of impurities in pharmaceutical products are mandated by regulatory bodies like the International Council for Harmonisation (ICH) when they exceed a certain threshold (e.g., 0.1%). jocpr.com In the case of tolterodine tartrate, several unknown impurities have been detected during stability studies of the drug product. nih.govjocpr.comresearchgate.net

A common approach for the characterization of these unknown impurities involves a multi-step process. Initially, the impurity is isolated from the drug product, often using techniques like preparative HPLC. nih.govjocpr.com Once a sufficient quantity of the isolated impurity is obtained, its structure is elucidated using a combination of sophisticated spectroscopic techniques. These typically include:

Mass Spectrometry (MS) , including LC-MS/MS, to determine the molecular weight and fragmentation pattern of the impurity. jocpr.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR) to provide detailed information about the chemical structure and connectivity of atoms. nih.govresearchgate.netjocpr.com

Fourier-Transform Infrared (FT-IR) spectroscopy to identify the functional groups present in the molecule. jocpr.com

Through these methods, impurities such as des-N,N-diisopropyl tolterodine and 6-methyl-4-phenylchroman-2-ol have been successfully identified and characterized in tolterodine tartrate formulations. nih.govresearchgate.netjocpr.com Two other impurities, N-(3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl)-N,N-diisopropyl hydroxyl ammonium (B1175870) trifluoro acetate and 3-(2-hydroxy-5-methylphenyl)-N-isopropyl-3-phenylpropane-1-amine oxide, were also identified through similar techniques. researchgate.net

Related Substance Profiling

Related substance profiling involves the development of analytical methods to separate and quantify impurities that are structurally related to the active pharmaceutical ingredient. These impurities can originate from the manufacturing process or from the degradation of the drug substance over time. scispace.comveeprho.com

For tolterodine tartrate, various Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for this purpose. nih.govscispace.comresearchgate.net These methods are designed to be stability-indicating, meaning they can effectively separate the main drug from its impurities and degradation products. nih.govscispace.compharmainfo.in

A typical UPLC method might use a C18 column with a gradient mobile phase and UV detection at a specific wavelength, such as 210 nm, to achieve optimal separation and sensitivity for all components. nih.govmdpi.com The method is then validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness to ensure its reliability for routine quality control. nih.govpharmainfo.in

The following table lists some of the known related substances of tolterodine tartrate.

Table 2: Known Related Substances of Tolterodine Hydrogen Tartrate

| Impurity Name | Source |

|---|---|

| des-N,N-diisopropyl tolterodine | Degradation Product. nih.govresearchgate.net |

| 6-methyl-4-phenylchroman-2-ol | Degradation Product. jocpr.com |

| N-(3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl)-N,N-diisopropyl hydroxyl ammonium trifluoro acetate | Degradation Product. researchgate.net |

| 3-(2-hydroxy-5-methylphenyl)-N-isopropyl-3-phenylpropane-1-amine oxide | Degradation Product. researchgate.net |

| N,N des diisopropyl tolterodine | Process-related and Degradation. nih.gov |

Innovative Analytical Approaches (e.g., Quality by Design (QbD), HSPiP Application)

Modern pharmaceutical analysis is increasingly adopting innovative approaches to enhance method development and efficiency. For tolterodine tartrate, two such approaches are Quality by Design (QbD) and the application of Hansen Solubility Parameters in Practice (HSPiP).

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. In the context of analytical method development for tolterodine tartrate, QbD principles can be applied to identify critical method parameters that influence performance attributes like peak area and retention time. mdpi.com This allows for the development of a robust and reliable analytical method. mdpi.comresearchgate.net

Hansen Solubility Parameters in Practice (HSPiP) is a software tool that aids in the prediction of solvent properties and their interactions with a given solute. mdpi.comresearchgate.net By predicting the solubility of tolterodine tartrate in various solvents, HSPiP can significantly shorten the time required for solvent selection in mobile phase development for HPLC methods. mdpi.com The program classifies solvents as "good" or "bad" based on their relative energy difference (RED), where a RED value of less than 1 indicates a good solvent. mdpi.com This predictive capability, when combined with experimental solubility studies, provides a powerful tool for optimizing the mobile phase composition. mdpi.comresearchgate.net

The integration of HSPiP for initial solvent screening followed by QbD for method optimization represents a novel and efficient strategy for developing high-quality analytical methods for tolterodine tartrate. mdpi.comresearchgate.net This combined approach not only accelerates the development process but also leads to a more robust and reliable final method. mdpi.com

Pharmaceutical and Materials Science Research on Tolterodine Hydrogen Tartrate

Physico-Chemical Characterization Relevant to Formulation Science

The efficacy of a pharmaceutical formulation is intrinsically linked to the physico-chemical properties of the active ingredient. For tolterodine (B1663597) hydrogen tartrate, understanding its solubility and dissolution behavior is paramount for designing effective drug delivery systems.

Solubility and Dissolution Behavior in Research Solvents

Tolterodine hydrogen tartrate is a white, crystalline powder. fda.govnih.gov Its solubility has been investigated in a variety of solvents to inform formulation strategies. It is reported to be soluble in methanol (B129727) and water, and slightly soluble in ethanol (B145695). hres.cageneesmiddeleninformatiebank.nl One study quantified its solubility in several research solvents, reporting values of 0.1 mg/mL in ethanol, 20 mg/mL in dimethyl sulfoxide, and 30 mg/mL in N,N-dimethylformamide. mdpi.com The aqueous solubility has been reported as 12 mg/mL at room temperature and 14.7657 mg/mL. nih.govwho.int Another study reported an aqueous solubility of 13.2 mg/mL at 37 °C in an acidic medium (pH = 3.5). mdpi.com The partition coefficient (Log D) between n-octanol and water at pH 7.3 is 1.83, indicating its lipophilic nature. fda.govnih.gov

Interactive Table: Solubility of Tolterodine Hydrogen Tartrate in Various Solvents

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | 12 | fda.gov |

| Water | 14.7657 | nih.gov |

| Water (pH 3.5, 37°C) | 13.2 | mdpi.com |

| Methanol | Soluble | geneesmiddeleninformatiebank.nl |

| Ethanol | 0.1 | mdpi.com |

| Ethanol | Slightly Soluble | geneesmiddeleninformatiebank.nl |

| Dimethyl Sulfoxide (DMSO) | 20 | mdpi.com |

| N,N-Dimethylformamide (DMF) | 30 | mdpi.com |

| Phosphate (B84403) Buffer (pH 7.2) | 1 | mdpi.com |

Dissolution studies on various formulations of tolterodine tartrate have been conducted to understand its release profile. In one study, different brands of tolterodine tartrate tablets were tested in a USP buffer solution at pH 1.2, with nearly 100% of the drug released within 60 minutes. mazums.ac.ir Another study on an extended-release formulation in combination with tamsulosin (B1681236) HCl found that a pH of 6.8 was suitable for dissolution testing, with 87% of tolterodine tartrate released. researchgate.net

Influence of pH on Aqueous Solubility